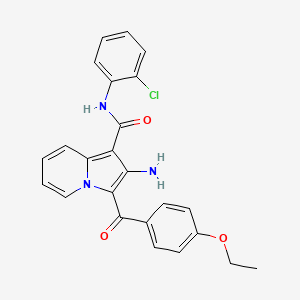
2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler molecules. In the case of the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, the process began with the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine. This latter molecule was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclisation with hydrazine hydrate . Although the compound , 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, is not explicitly mentioned, the synthesis of similar compounds typically follows analogous pathways, involving the formation of amide bonds and the construction of the indolizine core through strategic cyclization steps.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical properties and biological activities. For instance, the crystal structure of the compound from the first paper was determined, which can provide insights into the molecular geometry, intermolecular interactions, and potential binding conformations with biological targets . The compound from the second paper crystallized in the orthorhombic crystal system and exhibited a Z isomer configuration with respect to the C=N bond . These structural details are essential for understanding how similar compounds, such as 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, might interact with their environment or biological targets.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The compounds discussed in the provided papers contain amide bonds and substituted indazole or semicarbazone groups, which can participate in various chemical reactions. For example, amide bonds can undergo hydrolysis under certain conditions, while the indazole moiety might be involved in nucleophilic substitution reactions . The semicarbazone group in the second compound could potentially engage in tautomerism or react with aldehydes and ketones . These reactions are relevant when considering the chemical behavior of 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The first paper describes a compound with distinct inhibitory capacity against cancer cell lines, suggesting potential bioactive properties . The second paper provides detailed crystallographic data, which can be used to infer the compound's solubility, melting point, and stability . These properties are important for the formulation and application of the compound in a biological context. For 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, similar analyses would be required to fully understand its physical and chemical behavior.
科学的研究の応用
Cytotoxicity and Antitumor Activity
- Compounds structurally similar to 2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide have been studied for their cytotoxic properties. For instance, derivatives like 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Photoluminescent Materials
- New classes of photoluminescent materials, such as 6-Amino-8-cyanobenzo[1, 2-b]indolizines, show reversible pH-dependent optical properties, including a dramatic blue shift in fluorescence emission when protonated. This reveals potential applications in optical and pH-sensitive materials (Outlaw, Zhou, Bragg, & Townsend, 2016).
Tropical Disease Treatment
- Isoxazoline indolizine amide compounds, closely related to the given compound, were synthesized for potential application in treating tropical diseases. These compounds, including indolizine core structures, were designed for efficient derivatization, showing potential in medicinal chemistry (Zhang et al., 2014).
Dyeing Polyester Fibers and Biological Activity
- Heterocyclic aryl monoazo organic compounds, including derivatives similar to the given compound, have been synthesized for dyeing polyester fibers. These compounds demonstrated high efficiency based on in vitro screening for antioxidant, antitumor, and antimicrobial activities. This indicates potential application in creating sterile and biologically active fabrics for various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Anti-Tuberculosis, Anticancer, Anti-Inflammatory, and Antibacterial Agents
- Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, similar in structure, have been synthesized and shown to have excellent in vitro activity against tuberculosis, cancer, inflammation, and bacterial infections. Molecular docking studies have supported their in vitro anticancer activity, suggesting their potential as therapeutic agents (Mahanthesha, Suresh, & Naik, 2022).
特性
IUPAC Name |
2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-2-31-16-12-10-15(11-13-16)23(29)22-21(26)20(19-9-5-6-14-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-14H,2,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGYVHPNCGQZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

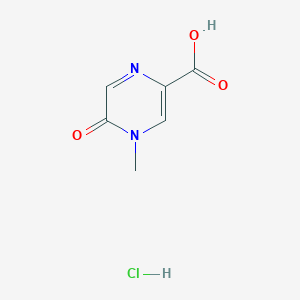
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)
![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)
![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)
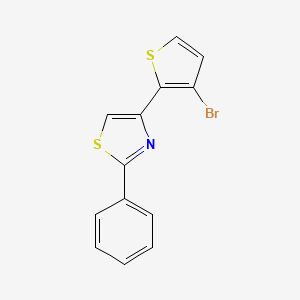

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)
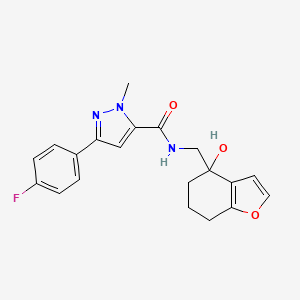
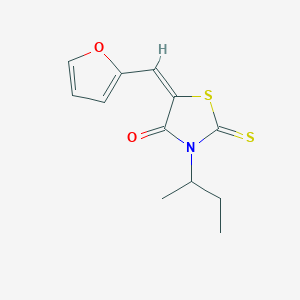
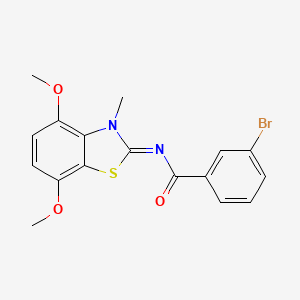
![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)